molecular formula C29H25FN4O7S B2417105 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 896681-81-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No.: B2417105
CAS No.: 896681-81-5
M. Wt: 592.6
InChI Key: SQALRDHKXHHYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound that features a diverse array of functional groups

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O7S/c30-18-4-6-19(7-5-18)32-27(36)14-42-29-33-21-12-25-24(40-16-41-25)11-20(21)28(37)34(29)9-1-2-26(35)31-13-17-3-8-22-23(10-17)39-15-38-22/h3-8,10-12H,1-2,9,13-16H2,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQALRDHKXHHYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling through a series of reactions including amide bond formation and thiol-ene click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of specific kinases involved in tumor growth.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. This makes it a candidate for further development as an antibacterial or antifungal agent.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in cancer progression and microbial resistance. For instance, it may inhibit mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria, which are critical for their virulence .

Modulation of Signaling Pathways

Research indicates that this compound can modulate key signaling pathways such as the MAPK/ERK pathway, which plays a pivotal role in cell proliferation and differentiation . By influencing these pathways, the compound may enhance the efficacy of existing therapies or provide a novel approach to treatment.

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
Study 1AnticancerDemonstrated inhibition of cancer cell lines with IC50 values in the micromolar range.
Study 2AntimicrobialShowed effective inhibition against multiple bacterial strains with low minimum inhibitory concentrations (MIC).
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific ribosyltransferases linked to bacterial virulence.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-cyano-N-ethylacrylamide: Shares the benzodioxole moiety but differs in its overall structure and functional groups.

    4-fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound with potential biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound has a molecular formula of C28H30N4O8SC_{28}H_{30}N_{4}O_{8}S and a molecular weight of approximately 582.62 g/mol. Its structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight582.62 g/mol
Molecular FormulaC28 H30 N4 O8 S
logP4.4243
Hydrogen Bond Acceptors Count10
Hydrogen Bond Donors Count1
Polar Surface Area84.452

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of benzodioxole and quinazolinone intermediates. The coupling of these intermediates under specific conditions leads to the formation of the target compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related quinazolinone derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against Staphylococcus aureus and Bacillus subtilis, demonstrating promising results in inhibiting bacterial growth .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The structure suggests potential interactions with enzyme targets involved in cancer progression.
  • Modulation of Cell Signaling Pathways : It may influence pathways related to inflammation and cellular stress responses.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting that the compound's mechanism may involve targeted inhibition of specific oncogenic pathways .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of derivatives related to this compound. The results showed that certain analogs had minimum inhibitory concentrations (MICs) lower than standard antibiotics against resistant bacterial strains .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how are key intermediates characterized?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the quinazolinone core. Key steps include:

  • Condensation reactions to form the benzodioxole and fluorophenylcarbamoyl moieties (analogous to methods in ).
  • Thioether linkage formation via nucleophilic substitution between a sulfhydryl group and a halogenated intermediate (similar to ’s synthesis of thiol-containing derivatives).
  • Amidation to finalize the butanamide side chain (as seen in ).

Characterization of Intermediates:

  • Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups and regiochemistry.
  • Chromatography : HPLC (C18 columns, as in ) ensures >95% purity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights of intermediates .

Basic: Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies protons in the benzodioxole (δ 5.9–6.1 ppm, singlet for methylenedioxy) and fluorophenyl groups (δ 7.2–7.6 ppm, doublets for aromatic protons) .
    • ¹³C NMR confirms carbonyl carbons (e.g., amide C=O at ~170 ppm) and quaternary carbons in the quinazolinone core.
  • High-Performance Liquid Chromatography (HPLC) :
    • Use reverse-phase C18 columns (Chromolith® or Purospher® STAR, as in ) with UV detection at 254 nm for purity assessment.
  • Mass Spectrometry :
    • LC-MS (ESI+) detects the molecular ion peak ([M+H]⁺) and fragments, aligning with theoretical m/z values .

Advanced: How can computational chemistry optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model transition states for key reactions (e.g., thioether formation), identifying energy barriers and optimal reaction pathways (as in ’s reaction path search methods).
  • Solvent Effects :
    • COSMO-RS simulations predict solvation energies to select solvents that stabilize intermediates (e.g., DMF for amidation steps).
  • Machine Learning :
    • Train models on reaction yield data (temperature, catalyst loading) to predict optimal conditions for scaling up .
  • Validation : Compare computational predictions with experimental yields (e.g., 79% yield achieved via DOE in ) .

Advanced: What strategies resolve contradictory biological activity data between in vitro and cellular models?

Methodological Answer:

  • Mechanistic Profiling :
    • Perform enzyme inhibition assays (e.g., fluorogenic substrates for target proteases) and cross-validate with cellular viability assays (MTT/XTT) (as in ).
  • Permeability Studies :
    • Use Caco-2 cell monolayers or PAMPA assays to assess membrane penetration. Low permeability may explain discrepancies (e.g., cellular inactivity despite in vitro potency) .
  • Metabolite Screening :
    • LC-MS/MS identifies active metabolites in cell lysates that may contribute to observed effects .
  • Molecular Docking :
    • Compare binding poses in purified enzymes vs. homology models of cellular targets (e.g., using AutoDock Vina, as in ) .

Advanced: How can statistical experimental design optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Design of Experiments (DOE) :
    • Apply a Box-Behnken or central composite design to test variables: temperature (60–120°C), catalyst loading (0.1–5 mol%), and solvent polarity (logP −1 to 4).
    • Use ANOVA to identify significant factors (e.g., catalyst loading has p < 0.05 impact on yield) .
  • Response Surface Methodology (RSM) :
    • Model nonlinear relationships (e.g., parabolic yield vs. temperature) to pinpoint optimal conditions.
  • Case Study :
    • A 15-run DOE for a similar quinazolinone derivative achieved 88% yield by optimizing Pd catalyst loading (2 mol%) in DMF at 100°C .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • Enzyme Targets :
    • Kinases : The quinazolinone core resembles ATP-binding sites targeted by kinase inhibitors (e.g., EGFR inhibitors in ).
    • Epoxide Hydrolases : The benzodioxole moiety may interact with catalytic residues (analogous to ’s agrochemical studies).
  • Cellular Pathways :
    • Fluorophenyl groups in similar compounds show antiproliferative activity via apoptosis induction (e.g., caspase-3 activation in ) .

Advanced: What analytical considerations are critical for stability testing under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C for 24–72 hours.
  • Analytical Monitoring :
    • HPLC-DAD : Track degradation products (e.g., hydrolysis of the amide bond at pH 2).
    • LC-HRMS : Identify degradation pathways (e.g., oxidation of sulfur to sulfoxide).
  • Kinetic Modeling :
    • Use Arrhenius plots to predict shelf-life at 25°C (e.g., t₉₀ > 2 years if degradation energy >80 kJ/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.